![molecular formula C22H22N2O7S B2937296 Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate CAS No. 681841-31-6](/img/structure/B2937296.png)
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate, also known as MNSP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has shown promising results in various studies, including its use as a fluorescent probe for detecting protein-protein interactions and as a potential therapeutic agent for the treatment of cancer and other diseases. In
Scientific Research Applications
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate has been extensively studied for its potential applications in scientific research. One of the most significant applications of Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate is its use as a fluorescent probe for detecting protein-protein interactions. This compound has a high affinity for binding to proteins, and its fluorescence properties make it an excellent tool for studying protein-protein interactions in living cells.
In addition to its use as a fluorescent probe, Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate has also shown potential as a therapeutic agent for the treatment of cancer and other diseases. Studies have shown that Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate has also been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate is not fully understood, but studies have suggested that it works by binding to specific proteins and altering their function. For example, Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate has been shown to bind to tubulin, a protein involved in cell division, and inhibit its function, leading to the inhibition of cell proliferation. Additionally, Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate has been shown to bind to the protein kinase CK2, which is involved in various cellular processes, and inhibit its activity, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate has been shown to have various biochemical and physiological effects. For example, studies have shown that Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. Furthermore, Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate is its high affinity for binding to proteins, which makes it an excellent tool for studying protein-protein interactions in living cells. Additionally, Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate has shown promising results as a potential therapeutic agent for the treatment of cancer and other diseases. However, there are also some limitations to the use of Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate in lab experiments. For example, Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, the synthesis of Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate is relatively complex, which could limit its availability for use in lab experiments.
Future Directions
There are several future directions for the study of Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate. One potential direction is the development of new synthesis methods that could simplify the production of this compound and make it more widely available for use in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate and its potential applications in the treatment of various diseases. Furthermore, the development of new derivatives of Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate could lead to the discovery of new compounds with even greater potential for use in scientific research and therapeutic applications.
Synthesis Methods
The synthesis of Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride and 3-nitrobenzaldehyde in the presence of triethylamine and ethyl 3-bromopropionate. The reaction is carried out in dichloromethane at room temperature for 24 hours, followed by purification using column chromatography. The final product is obtained as a yellow powder with a yield of approximately 50%.
properties
IUPAC Name |
ethyl 3-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-(3-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7S/c1-3-31-22(25)14-19(15-7-6-8-16(13-15)24(26)27)23-32(28,29)21-12-11-20(30-2)17-9-4-5-10-18(17)21/h4-13,19,23H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYUFKYWXODXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate |
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